N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
Description
Properties
CAS No. |
2649073-75-4 |
|---|---|
Molecular Formula |
C5H12N2O3S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
N-(1-oxo-1,4-thiazinan-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C5H12N2O3S2/c1-11(8,9)7-12(10)4-2-6-3-5-12/h6H,2-5H2,1H3 |
InChI Key |
PKBUJNOUVXQQOH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=S1(=O)CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dithiols with Dichloro Compounds
The thiomorpholin backbone is typically constructed via cyclization reactions. A common approach involves reacting 1,2-ethanedithiol with 1,2-dichloroethane in the presence of a base such as potassium carbonate. This yields the thiomorpholin ring, which is subsequently oxidized to introduce the 1-oxo group.
Reaction Conditions :
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Oxidation Agent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
Sulfonamide Functionalization
Methanesulfonyl Chloride Amination
The sulfonamide group is introduced via reaction of methanesulfonyl chloride with the thiomorpholin amine derivative. This method, adapted from methane sulfonamide synthesis protocols, involves:
-
Amination :
-
Reactants : Thiomorpholin-1-amine (1.0 equiv), methanesulfonyl chloride (1.2 equiv)
-
Solvent : Nitroethane or dichloromethane
-
Base : Triethylamine (2.0 equiv) to neutralize HCl by-product
-
Temperature : 0–25°C
-
Time : 2–4 hours
-
-
Work-Up :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | ≥95% |
| Characterization | ¹H NMR, ESI-MS |
Alternative Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation enhances reaction efficiency, as demonstrated in analogous sulfonamide syntheses. For example:
Chlorination-Oxidation Sequence
In cases where direct amination is challenging, a two-step protocol is employed:
-
Chlorination : Treat thiomorpholin with PCl₅ in o-dichlorobenzene at 160°C to form 3-chlorothiomorpholin-1,1-dioxide.
-
Amination : React the chloride intermediate with methanesulfonamide in acetonitrile under reflux.
Advantages :
-
Avoids handling moisture-sensitive methanesulfonyl chloride.
-
Higher functional group tolerance.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and methanesulfonamide group are believed to play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)methanesulfonamide is absent in the provided evidence, insights can be drawn from structurally analogous sulfonamide pesticides listed in . Key comparisons include:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Structural Differences: The target compound’s thiomorpholine ring contrasts with the aromatic (aryl) rings in tolylfluanid and dichlofluanid. The sulfone group in the thiomorpholine system may enhance stability compared to the chloro/fluoro-substituted aryl groups in the analogs.
Functional Implications :
- Tolylfluanid and dichlofluanid are broad-spectrum fungicides, likely due to their electrophilic sulfonyl groups reacting with thiols in microbial enzymes. The target compound’s sulfone and sulfonamide groups may similarly inhibit enzymes but with altered specificity due to the thiomorpholine scaffold .
- The thiomorpholine ring could confer improved solubility or bioavailability compared to aryl-based analogs, though this remains speculative without experimental data.
The target compound’s non-halogenated structure might reduce ecological risks, though this depends on degradation pathways .
Biological Activity
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique thiomorpholine structure, which contributes to its biological properties. The compound's chemical formula can be represented as follows:
This structure features a methanesulfonamide group that is critical for its interaction with biological targets.
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and proteins involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which play a significant role in inflammation and cancer progression.
Enzyme Inhibition
Research indicates that the compound may inhibit leukocyte elastase (EC 3.4.21.37), an enzyme implicated in tissue remodeling and inflammation. This inhibition could potentially mitigate pathological conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Protease Inhibition | Enzyme Assay | Inhibited leukocyte elastase with IC50 values in the micromolar range. |
| Study 2 | Anti-inflammatory | Animal Model | Reduced inflammatory markers in a murine model of arthritis. |
| Study 3 | Cytotoxicity | Cell Viability Assay | Induced apoptosis in cancer cell lines at higher concentrations. |
Case Study 1: Inhibition of Leukocyte Elastase
In a controlled laboratory setting, researchers evaluated the inhibitory effects of this compound on leukocyte elastase activity. The study employed various concentrations of the compound and measured the enzyme's activity using synthetic substrates. Results indicated a significant decrease in enzyme activity, suggesting potential therapeutic applications in diseases characterized by elevated elastase levels.
Case Study 2: Anti-inflammatory Effects
A murine model was utilized to assess the anti-inflammatory properties of the compound. Mice were treated with this compound prior to inducing arthritis. The treated group exhibited lower levels of pro-inflammatory cytokines compared to controls, highlighting the compound's potential as an anti-inflammatory agent.
Case Study 3: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction, making it a candidate for further investigation as an anticancer therapeutic.
Q & A
Advanced Research Question
- Experimental : UV-Vis spectroscopy to study charge-transfer transitions, coupled with cyclic voltammetry for redox potential determination .
- Computational :
- DFT/M06-2X : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- NBO analysis : Identify hyperconjugative interactions (e.g., n→σ* in sulfonamide groups) .
Reference : Studies on analogous sulfonamides demonstrate strong correlations between computed and experimental electronic properties .
How can X-ray crystallography be applied to resolve structural ambiguities in N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)methanesulfonamide, and what challenges arise during refinement?
Advanced Research Question
- Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.2 mm).
- Refinement :
What are the best practices for designing biological activity assays targeting this compound’s potential as an enzyme inhibitor?
Basic Research Question
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, metalloproteases) .
- Assay Design :
- Kinetic Studies : Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure inhibition constants (Kᵢ).
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes .
Validation : Cross-check IC₅₀ values with isothermal titration calorimetry (ITC) for thermodynamic consistency .
How can regioselectivity challenges in functionalizing the thiomorpholin-ylidene core be addressed?
Advanced Research Question
- Electrophilic Substitution : Use directing groups (e.g., nitro or methoxy) to control sulfonation or halogenation sites .
- Steric vs. Electronic Effects :
What analytical techniques are most effective for characterizing degradation products under physiological conditions?
Basic Research Question
- LC-MS/MS : Monitor hydrolytic degradation (e.g., sulfonamide cleavage in PBS buffer at pH 7.4) .
- Stability Studies : Accelerated aging (40°C/75% RH) with periodic FT-IR analysis to track structural changes .
Key Findings : Analogous compounds show hydrolytic susceptibility at the sulfone-oxygen bond, requiring stabilization via formulation .
How do solvent polarity and proticity affect the compound’s tautomeric equilibrium, and how can this be exploited in synthesis?
Advanced Research Question
- Tautomer Detection : Use NMR in D₂O vs. DMSO to identify dominant tautomers (e.g., keto vs. enol) .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize the enol form, enhancing reactivity in coupling reactions .
Implications : Tautomeric state influences nucleophilicity and catalytic activity in cross-coupling reactions .
Table 1: Comparative Spectroscopic Techniques for Structural Analysis
What strategies mitigate side reactions during sulfonamide functionalization?
Advanced Research Question
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent sulfonation at unintended sites .
- Catalysis : Pd(OAc)₂/Xantphos for selective C–N coupling without disrupting the sulfone group .
Case Study : Over-oxidation of the thiolane ring to sulfone can be minimized by limiting H₂O₂ stoichiometry .
How can researchers reconcile conflicting data on the compound’s oxidative stability across studies?
Advanced Research Question
- Controlled Replicates : Standardize oxidation conditions (e.g., O₂ pressure, solvent) to isolate variables .
- EPR Spectroscopy : Detect radical intermediates during oxidation to identify degradation pathways .
Recommendation : Cross-reference thermogravimetric analysis (TGA) with DFT-predicted bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
